molecular formula C15H11ClO4 B2629774 2-Formyl-6-methoxyphenyl 4-chlorobenzoate CAS No. 431980-24-4

2-Formyl-6-methoxyphenyl 4-chlorobenzoate

Cat. No.: B2629774
CAS No.: 431980-24-4
M. Wt: 290.7
InChI Key: QXVDDKLPFYHOQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Formyl-6-methoxyphenyl 4-chlorobenzoate is a chemical compound with the molecular formula C15H11ClO4 . It has a molecular weight of 290.7 . This compound is not intended for human or veterinary use, but for research purposes only.


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H11ClO4/c1-19-14-8-10 (9-17)2-7-13 (14)20-15 (18)11-3-5-12 (16)6-4-11/h2-9H,1H3 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound is available in powder form . . The storage temperature is room temperature .

Scientific Research Applications

  • Synthesis and Characterization in Liquid Crystalline Properties :2-Formyl-6-methoxyphenyl 4-chlorobenzoate has been utilized in the synthesis of novel mesogenic homologous series, contributing to research in liquid crystalline properties. These compounds were characterized by elemental analysis, Fourier transform infrared, 1H nuclear magnetic resonance, ultraviolet-visible, and mass spectral studies. Their mesomorphic behavior, including enantiotropic nematic and smectic A mesophases, was observed using polarizing optical microscopy and differential scanning calorimetry, expanding the understanding of liquid crystalline compounds (Thaker et al., 2012).

  • Inhibition of Tubulin Polymerization :Derivatives of this compound have shown potential in inhibiting tubulin polymerization, which is a crucial mechanism in the study of cytostatics and cancer treatments. The study provided insights into the structure-activity relationship of these compounds and their effects on cell growth inhibition and microtubule assembly disruption (Gastpar et al., 1998).

  • Study in Isostructural and Isoformous Nature :Research on this compound derivatives has contributed to the understanding of isostructural and isomorphous nature in chemical compounds. This includes the analysis of pyrimidine derivatives and their molecular and crystal structures, offering valuable insights into the field of crystallography (Trilleras et al., 2009).

  • Synthesis of Indolocarbazoles for Staurosporinone :The compound has been involved in the synthesis of indolocarbazoles, which are precursors for the synthesis of the fused dimeric indole alkaloid staurosporinone. This research contributes significantly to the field of organic chemistry and drug synthesis, particularly in the development of novel pharmaceutical compounds (Magnus et al., 1983).

  • Conformational and Vibrational Analysis :The conformational and vibrational properties of derivatives of this compound have been studied using X-ray diffraction, infrared and Raman spectroscopy, and theoretical calculations. This research aids in understanding the structural and conformational dynamics of such compounds, which is crucial in the field of molecular spectroscopy and materials science (Castañeda et al., 2007).

Properties

IUPAC Name

(2-formyl-6-methoxyphenyl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c1-19-13-4-2-3-11(9-17)14(13)20-15(18)10-5-7-12(16)8-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVDDKLPFYHOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC(=O)C2=CC=C(C=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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